2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrimidine ring substituted with dimethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the reaction of 4,6-dimethylpyrimidin-2-ylcyanamide with arylamines, followed by cyclization with α-bromoacetophenone . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminoimidazole derivatives: Known for their antiviral and anticancer activities.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine derivative with medicinal applications.
Uniqueness
2-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with dimethyl and fluorophenyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-12-11-13(2)22-18(21-12)20-9-10-24-17(25)8-7-16(23-24)14-3-5-15(19)6-4-14/h3-8,11H,9-10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLLKLJAAXWLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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